molecular formula C21H20N6O B14925889 [4-(Naphthalen-1-ylmethyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B14925889
M. Wt: 372.4 g/mol
InChI Key: YKAOUUSSSNRSAQ-UHFFFAOYSA-N
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Description

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a unique combination of a piperazine ring, a triazolopyrimidine scaffold, and a naphthylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C21H20N6O/c28-20(19-23-21-22-9-4-10-27(21)24-19)26-13-11-25(12-14-26)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-10H,11-15H2

InChI Key

YKAOUUSSSNRSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=NN5C=CC=NC5=N4

Origin of Product

United States

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